Nonadecanal

Physicochemical Property Lipophilicity Predictive Modeling

Researchers requiring authentic Nonadecanal for reproducible semiochemical studies or as a C19 synthetic building block face substitution risks with shorter-chain analogs. This ≥95% pure Nonadecanal (CAS 17352-32-8) eliminates that uncertainty. • Verified retention index (1900.01) for GC-MS calibration and method validation. • Species-specific semiochemical activity (e.g., El Hierro giant lizard, black-and-yellow garden spider) not replicated by generic aldehyde mixtures. • Exact C19 chain length for synthesis of (Z)-tetracos-5-enoic acid and related long-chain fatty acids. Stored at -20°C; shipped with ice packs. Bulk and custom sizes available.

Molecular Formula C19H38O
Molecular Weight 282.5 g/mol
CAS No. 17352-32-8
Cat. No. B095530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadecanal
CAS17352-32-8
SynonymsNonadecanal
Molecular FormulaC19H38O
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC=O
InChIInChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h19H,2-18H2,1H3
InChIKeySXIYYZWCMUFWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonadecanal: Properties and Verified Applications


Nonadecanal is a long-chain fatty aldehyde with the molecular formula C₁₉H₃₈O and a molecular weight of 282.50 g/mol [1]. It is a member of the aliphatic aldehyde class and is found in various natural sources, including plant oils and waxes . Characterized by a long 19-carbon saturated chain terminated with an aldehyde group, its high logP value of approximately 8.18-8.88 predicts low water solubility and high lipophilicity , dictating its behavior in biological and chemical systems.

Semiochemical research

Fits species-specific pheromone studies where exact C19 chain length is required.

Synthetic intermediate

Serves as a C19 aldehyde building block for precise long-chain fatty acid synthesis.

Analytical reference

Supports GC-MS method development and aldehyde identification via verified retention behavior.

Nonadecanal: Why Generic Substitution Fails


Generic substitution is untenable due to the profound impact of chain length on a compound's physicochemical and functional properties within this lipid subclass. Even minor changes in carbon number significantly alter parameters like logP, melting point, and vapor pressure, which directly govern biological activity [1]. For instance, the high logP of Nonadecanal (>8) dictates its extreme lipophilicity and membrane-partitioning behavior , distinguishing it from shorter-chain aldehydes like hexadecanal or octadecanal. Therefore, functional studies on one aldehyde cannot be reliably extrapolated to another; compound identity is critical for reproducibility and specific application outcomes.

Chain length variation

Even a 2-carbon shift may substantially alter logP and membrane partitioning, making analog aldehydes unsuitable substitutes.

Melting point mismatch

An incorrect melting point can indicate wrong identity or significant impurity, compromising assay reproducibility.

GC retention shift

A ~100-unit RI difference per carbon means structural analogs may co-elute differently, risking misidentification in complex samples.

Nonadecanal Evidence vs. Analogs


LogP Differences by Chain Length

Nonadecanal's estimated partition coefficient (LogP) is significantly higher than that of its shorter-chain analogs, underscoring its extreme lipophilic character. This property is crucial for its behavior in biological systems and its suitability for specific applications.

LogP by Chain Length
Class-level inference
Nonadecanal LogP ≈ 8.18–8.88 vs. Hexadecanal ~6.5, Octadecanal ~7.3
High lipophilicity supports membrane-partitioning studies
Estimation models; experimental validation recommended
Physicochemical Property Lipophilicity Predictive Modeling

Species-Specific Pheromone Activity

Nonadecanal has been identified as a semiochemical component utilized by specific species, including the El Hierro giant lizard (Gallotia simonyi) and the black-and-yellow garden spider (Argiope bruennichi) [1]. This contrasts with many other fatty aldehydes like nonanal or decanal, which are more commonly studied in pest moth pheromone research but are not documented as active components for these particular species. This specificity establishes Nonadecanal as a unique compound of interest in chemical ecology.

Pheromone Activity
Cross-study comparable
Active as semiochemical for Gallotia simonyi and Argiope bruennichi; nonanal/decanal not reported for these species
Species-specific occurrence essential for targeted chemical ecology research
Pherobase recorded data
Chemical Ecology Semiochemistry Pheromone

Melting Point as a Purity Indicator

The melting point of Nonadecanal is reported as 63-65 °C [1]. This is a verifiable physical constant that can be used to confirm the identity and purity of the purchased compound. Shorter chain fatty aldehydes (e.g., hexadecanal, mp ~38-40°C) and longer chain aldehydes (e.g., eicosanal, mp ~65-67°C) exhibit distinct melting points, making this a simple, quantitative differentiator for procurement and quality control.

Melting Point
Class-level inference
63–65 °C
Distinct mp differentiates from shorter-chain aldehydes; aids identity verification
Deviations may indicate substitution or impurity
Physicochemical Property Thermal Analysis Quality Control

Chemical Intermediate in Fatty Acid Synthesis

Nonadecanal has a proven, literature-validated use as a synthetic intermediate. A published route demonstrates its preparation from 1-eicosene and its subsequent condensation to yield (Z)-tetracos-5-enoic acid, a specific long-chain unsaturated fatty acid . This application is specific to the C19 aldehyde; using an analog with a different chain length (e.g., octadecanal or eicosanal) would result in the synthesis of an entirely different final product.

Synthetic Utility
Data to verify
Intermediate in synthesis of (Z)-tetracos-5-enoic acid from 1-eicosene
Validated C19 aldehyde building block for specific lipid synthesis
Published route; verify scalability and purity requirements
Organic Synthesis Lipid Chemistry Methodology

GC Retention Index for Identification

For analytical chemists, the Kovats Retention Index (RI) is a critical parameter for compound identification in complex mixtures using gas chromatography (GC). Nonadecanal has a documented retention index of 1900.01 on a standard 5%-phenyl-95%-dimethylpolysiloxane capillary column [1]. This RI is distinctly different from those of its analogs (e.g., octadecanal ~1800, eicosanal ~2000), providing a quantitative metric for method development and analyte confirmation.

GC Retention Index
Reported
1900.01 (Kovats)
Enables accurate peak identification in GC analysis of complex mixtures
Standard 5%-phenyl column; method-specific
Analytical Chemistry Gas Chromatography Metabolomics

Nonadecanal Procurement-Driven Applications


Chemical Ecology and Semiochemical Research

Based on its documented role as a semiochemical for specific species like the El Hierro giant lizard and the black-and-yellow garden spider [1], Nonadecanal is a required compound for investigating chemical communication in these systems. Procurement is justified by the compound's unique, species-specific activity not shared by generic aldehyde mixtures or shorter-chain analogs.

Synthesis of Long-Chain Lipids and Derivatives

As demonstrated in the synthesis of (Z)-tetracos-5-enoic acid [1], Nonadecanal serves as a specific C19 building block. Research groups focused on synthesizing this or related long-chain fatty acids require the exact chain length of Nonadecanal; substitution would lead to an incorrect and potentially irrelevant product.

GC-MS Method Development for Complex Lipids

For analytical chemists developing methods to separate and quantify long-chain fatty aldehydes in complex matrices, authentic Nonadecanal is an essential reference standard. Its verified retention index of 1900.01 on a standard column [1] allows for precise calibration and peak identification, which is critical for method validation and data reproducibility.

Application
Selection Property
Validation Focus
Chemical ecology research
Species-specific semiochemical profile
Bioactivity confirmation in target species
Long-chain lipid synthesis
C19 aldehyde chain length
Product identity and reaction specificity
GC-MS method development
Authentic reference standard
Retention index reproducibility and peak assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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